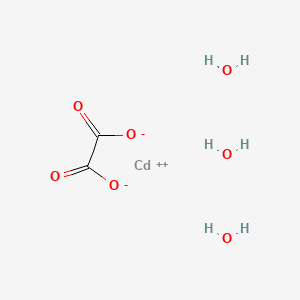
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine is a chiral aziridine compound characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring and two phenyl groups. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine typically involves the reaction of a suitable precursor with a sulfonylating agent. One common method is the reaction of (2S,3S)-2,3-diphenylaziridine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of aziridine synthesis can be applied. Large-scale production would likely involve optimized reaction conditions, continuous flow processes, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine can undergo various chemical reactions, including:
Nucleophilic substitution: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic substitution: The major products are ring-opened compounds with the nucleophile attached to the former aziridine carbon.
Oxidation: Sulfoxides or sulfones are the primary products.
Reduction: The major products are sulfinyl or thiol derivatives.
科学研究应用
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: It can be used in the production of fine chemicals and materials with specific properties.
作用机制
The mechanism of action of (2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine involves its high reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including nucleophilic sites on proteins and enzymes, leading to covalent modifications. These interactions can alter the function of the target molecules, making the compound useful in biochemical studies and drug development.
相似化合物的比较
Similar Compounds
(2S,3S)-2,3-diphenylaziridine: Lacks the sulfonyl group, making it less reactive.
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-dimethylaziridine: Contains methyl groups instead of phenyl groups, affecting its steric and electronic properties.
Uniqueness
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine is unique due to the presence of both the sulfonyl group and the phenyl groups, which confer high reactivity and specific steric and electronic characteristics. These features make it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
属性
CAS 编号 |
17879-99-1 |
|---|---|
分子式 |
C21H19NO2S |
分子量 |
349.4 g/mol |
IUPAC 名称 |
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine |
InChI |
InChI=1S/C21H19NO2S/c1-16-12-14-19(15-13-16)25(23,24)22-20(17-8-4-2-5-9-17)21(22)18-10-6-3-7-11-18/h2-15,20-21H,1H3/t20-,21-/m0/s1 |
InChI 键 |
GAZMCGHPHRQBPT-SFTDATJTSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@@H]2C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



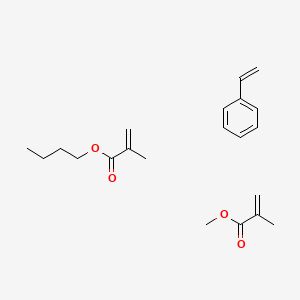
![2-Ethylidenebicyclo[2.2.2]octane](/img/structure/B14698009.png)
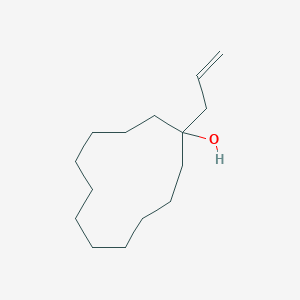

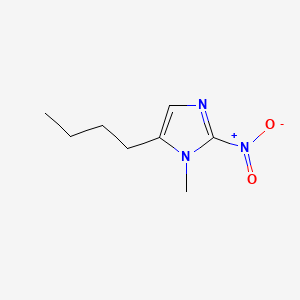
![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
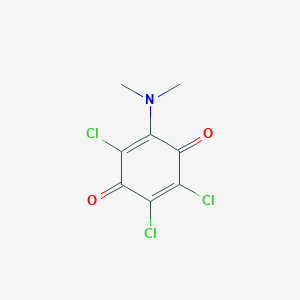
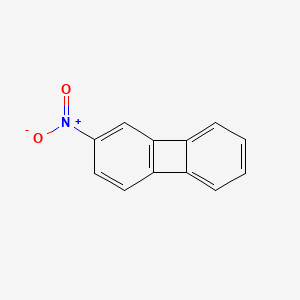
pentasilolane](/img/structure/B14698059.png)
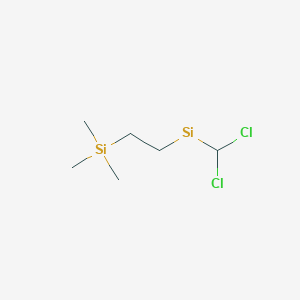
![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)

